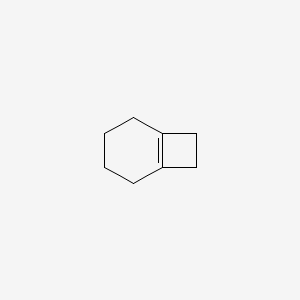
Bicyclo(4.2.0)oct-1(6)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(4.2.0)oct-1(6)-ene is a bicyclic hydrocarbon with a unique structure that features two fused rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The structure of this compound consists of a six-membered ring fused to a four-membered ring, creating significant ring strain and making it a valuable compound for studying reaction mechanisms and synthetic methodologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bicyclo(4.2.0)oct-1(6)-ene can be achieved through various synthetic routes. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the principles of tandem catalysis and efficient synthetic procedures are employed to produce this compound on a larger scale when needed .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo(4.2.0)oct-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the bicyclic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Bicyclo(4.2.0)oct-1(6)-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo(4.2.0)oct-1(6)-ene involves its interaction with various molecular targets and pathways. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(4.2.0)octa-1,5,7-triene: Another bicyclic compound with a similar structure but different reactivity due to the presence of additional double bonds.
Di(bicyclo(4.2.0)octa-1(6),2,4-trien-3-yl)dimethylsilane: A derivative used in polymer coating production with good dielectric properties.
Uniqueness: Bicyclo(4.2.0)oct-1(6)-ene is unique due to its specific ring strain and reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
10563-11-8 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
bicyclo[4.2.0]oct-1(6)-ene |
InChI |
InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2 |
InChI-Schlüssel |
RIWYQZIUWADFNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
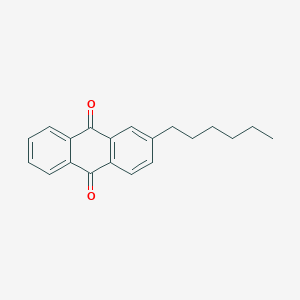
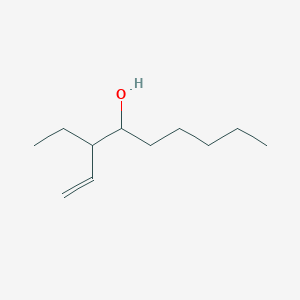


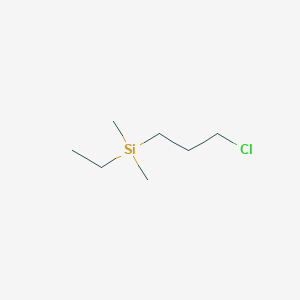

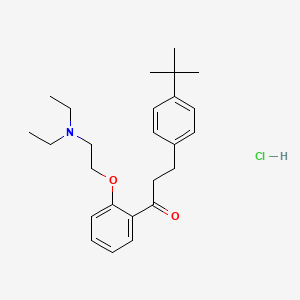

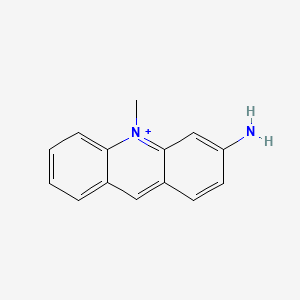
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
